1,2-二溴-3-甲基-2-丁烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

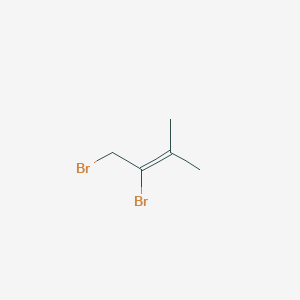

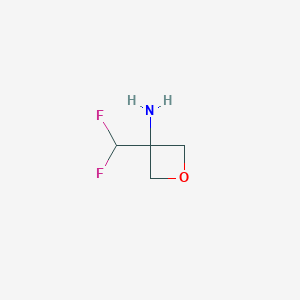

1,2-Dibromo-3-methyl-2-butene, also known as 3,3-Dimethylallyl bromide or Prenyl bromide, is an organic compound with the molecular formula C5H8Br2 and a molecular weight of 149.03 . It is a technical grade compound that is typically available in liquid form .

Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-3-methyl-2-butene consists of a carbon backbone with a double bond and two bromine atoms attached. The presence of the double bond indicates that this compound is an alkene .Physical And Chemical Properties Analysis

1,2-Dibromo-3-methyl-2-butene is a liquid at room temperature. It has a refractive index of 1.489 and a density of 1.29 g/mL at 20 °C. It has a boiling point of 82-83 °C at 150 mmHg .科学研究应用

有机合成中的反应性

包括丁烯在内的各种烯烃化合物的反应性已得到广泛研究。例如,四硅-2-炔与顺式和反式丁烯的反应导致形成顺式和反式-3,4-二甲基-1,2-二硅环丁烯 (Kinjo 等人,2007 年)。类似地,涉及丁烯等烯烃的电化学合成实验展示了制造各种羧酸的潜力,显示了这些化合物有机合成中的多功能性 (Bringmann 和 Dinjus,2001 年)。

化学动力学和反应动力学

关于涉及丁烯异构体反应的动力学的研究,例如氢原子的加成,提供了对其在不同条件下的行为的宝贵见解。例如,对 1-丁烯加氢原子的研究提供了有关反应速率和机理的重要数据 (Manion 和 Awan,2015 年)。丁烯分子的解离通道和动力学也已得到探索,以了解其在各种状态下的分子行为 (Miller 等人,2005 年)。

催化和化学转化

丁烯参与各种催化过程,例如它们在特定催化剂上的氢化过程中选择性形成中的作用。对这些过程的研究有助于理解这些分子如何在氧化钍等催化剂的影响下相互作用和转化 (Imizu、Tanabe 和 Hattori,1979 年)。此外,探索沸石催化剂上的丁烯异构体甲基化提供了对这些化合物的选择性反应性的更深入见解 (Hill、Ng 和 Bhan,2012 年)。

聚合物科学

在聚合物科学领域,丁烯等化合物起着至关重要的作用。丁烯衍生物(例如 3-甲基丁烯-1)的聚合及其所得聚合物的物理性质一直是研究课题,有助于开发具有特定特性的新材料 (Kennedy 和 Thomas,1962 年)。

燃烧和火焰研究

丁烯化合物也在燃烧和火焰化学的背景下进行研究。了解它们在火焰中的行为对于改进燃烧过程和减少有害排放至关重要。该领域的研究包括对以丁烯异构体为燃料的火焰的化学结构和燃烧动力学的研究 (Ruwe 等人,2017 年)。

作用机制

Target of Action

The primary target of 1,2-Dibromo-3-methyl-2-butene is the carbon-carbon double bond in organic compounds . This compound, being a halogenated alkene, can participate in reactions that involve the addition or elimination of atoms at the double bond .

Mode of Action

1,2-Dibromo-3-methyl-2-butene can undergo E2 elimination reactions . In an E2 reaction, a base removes a proton from the β-carbon, and the electrons from the C-H bond move to form a π bond, creating a double bond. Simultaneously, the leaving group (a bromine atom in this case) departs, taking the bonding electrons with it . This is a single-step concerted reaction, where both the substrate and the base are involved, making E2 a second-order reaction .

Biochemical Pathways

The E2 elimination reaction of 1,2-Dibromo-3-methyl-2-butene can lead to the formation of different products depending on the regioselectivity of the reaction . For instance, the dehydrohalogenation of 2-bromo-2-methylbutane can produce two products: 2-methyl-2-butene and 2-methyl-1-butene . This indicates that the compound can affect multiple biochemical pathways depending on the reaction conditions and the presence of other reactants.

Result of Action

The result of the action of 1,2-Dibromo-3-methyl-2-butene is the formation of a new double bond in the organic compound it reacts with . This can lead to the formation of different isomers of the compound, which can have different physical and chemical properties .

Action Environment

The action of 1,2-Dibromo-3-methyl-2-butene can be influenced by various environmental factors. For instance, the presence of a base is necessary for the E2 elimination reaction . The type and concentration of the base can affect the rate and regioselectivity of the reaction . Additionally, the reaction is likely to be sensitive to temperature and pressure conditions, as well as the presence of other reactants or catalysts.

安全和危害

属性

IUPAC Name |

1,2-dibromo-3-methylbut-2-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2/c1-4(2)5(7)3-6/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWHYMNNAHALRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CBr)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-3-methyl-2-butene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-fluoro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2943938.png)

![Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate](/img/structure/B2943942.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2943946.png)

![6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943947.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2943949.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2943950.png)

![4-(butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2943952.png)

![4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2943956.png)